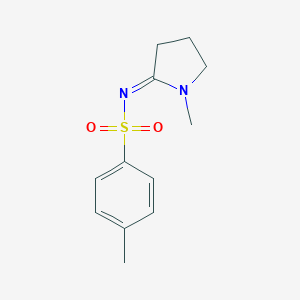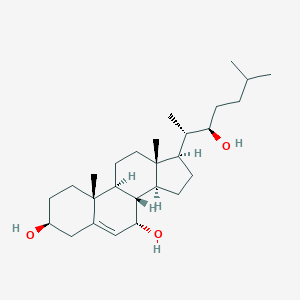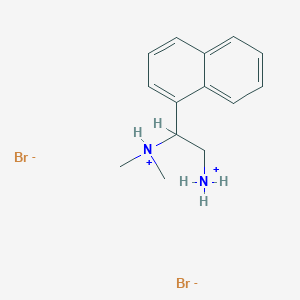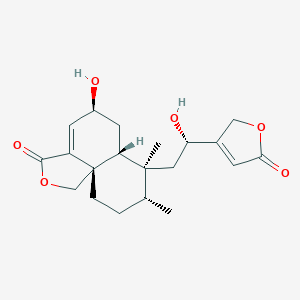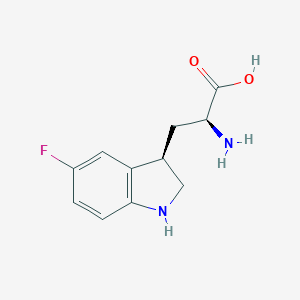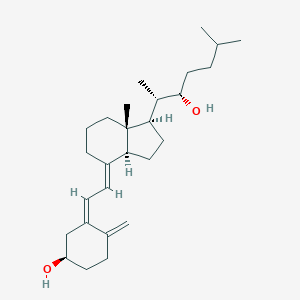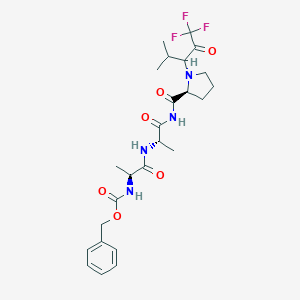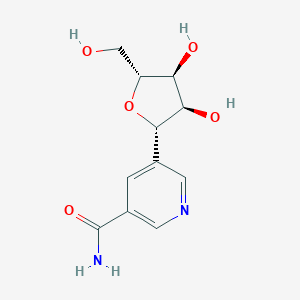
5-Ribofuranosylnicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ribofuranosylnicotinamide (5-RFN) is a nucleoside analog that has been widely studied for its potential use in scientific research. It is a derivative of nicotinamide, which is an essential vitamin for humans. 5-RFN has been shown to have various biochemical and physiological effects, making it a valuable tool for studying cellular processes.
作用機序
The mechanism of action of 5-Ribofuranosylnicotinamide is not fully understood. However, it is known to act as a precursor to nicotinamide adenine dinucleotide (NAD+), which is an essential coenzyme involved in cellular metabolism. 5-Ribofuranosylnicotinamide is converted to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide riboside kinase (NRK), and then to NAD+ by NMN adenylyltransferase (NMNAT). NAD+ is involved in various cellular processes, including energy production, DNA repair, and gene expression.
Biochemical and Physiological Effects:
5-Ribofuranosylnicotinamide has been shown to have various biochemical and physiological effects. It has been shown to increase NAD+ levels in cells, which can improve cellular metabolism and energy production. It has also been shown to activate sirtuins, which are a family of proteins involved in regulating cellular processes such as DNA repair, apoptosis, and inflammation. Additionally, 5-Ribofuranosylnicotinamide has been shown to improve mitochondrial function and protect against oxidative stress.
実験室実験の利点と制限
One advantage of using 5-Ribofuranosylnicotinamide in lab experiments is its ability to increase NAD+ levels in cells, which can improve cellular metabolism and energy production. Another advantage is its ability to activate sirtuins, which can regulate various cellular processes. However, one limitation is that 5-Ribofuranosylnicotinamide can be toxic at high concentrations, which can affect the results of experiments. Additionally, the synthesis of 5-Ribofuranosylnicotinamide can be expensive and time-consuming, which can limit its use in some experiments.
将来の方向性
There are many future directions for the use of 5-Ribofuranosylnicotinamide in scientific research. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of the effects of 5-Ribofuranosylnicotinamide on aging and age-related diseases. Additionally, the use of 5-Ribofuranosylnicotinamide in combination with other compounds may have synergistic effects that could be beneficial for various diseases. Finally, the development of new delivery methods for 5-Ribofuranosylnicotinamide could improve its bioavailability and effectiveness in vivo.
Conclusion:
In conclusion, 5-Ribofuranosylnicotinamide is a valuable tool for studying cellular processes in scientific research. Its ability to increase NAD+ levels and activate sirtuins makes it a promising compound for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of 5-Ribofuranosylnicotinamide involves the condensation of nicotinamide with D-ribose. The reaction is catalyzed by enzymes, and the product is purified using chromatography. The final product is a white crystalline powder that is soluble in water. The synthesis method has been optimized to produce high yields of pure 5-Ribofuranosylnicotinamide.
科学的研究の応用
5-Ribofuranosylnicotinamide has been used in various scientific research studies, including cancer research, metabolic disorders, and neurodegenerative diseases. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent. In metabolic disorders, 5-Ribofuranosylnicotinamide has been shown to improve glucose tolerance and insulin sensitivity. In neurodegenerative diseases, it has been shown to protect against oxidative stress and improve cognitive function.
特性
CAS番号 |
107325-67-7 |
|---|---|
製品名 |
5-Ribofuranosylnicotinamide |
分子式 |
C23H23ClN2O3S |
分子量 |
254.24 g/mol |
IUPAC名 |
5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C11H14N2O5/c12-11(17)6-1-5(2-13-3-6)10-9(16)8(15)7(4-14)18-10/h1-3,7-10,14-16H,4H2,(H2,12,17)/t7-,8-,9-,10+/m1/s1 |
InChIキー |
UBWZUUUKBOMAPO-KYXWUPHJSA-N |
異性体SMILES |
C1=C(C=NC=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES |
C1=C(C=NC=C1C(=O)N)C2C(C(C(O2)CO)O)O |
正規SMILES |
C1=C(C=NC=C1C(=O)N)C2C(C(C(O2)CO)O)O |
同義語 |
5-alpha-D-ribofuranosylnicotinamide 5-beta-D-ribofuranosylnicotinamide 5-ribofuranosylnicotinamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



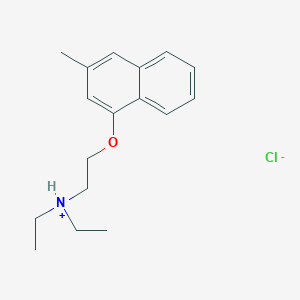
![[hydroxy-[[(2R,3S,5S)-3-hydroxy-5-[(5S)-5-methyl-2,4-dioxo-1,3-diazinan-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B216953.png)
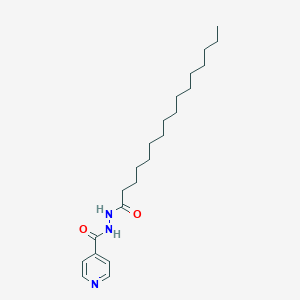


![(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-[(2R)-6-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B216993.png)
